molecular formula C16H12ClNO2 B2576838 Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate CAS No. 37041-30-8

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate

Cat. No.: B2576838
CAS No.: 37041-30-8
M. Wt: 285.73
InChI Key: OUVDIUPLVZVEEN-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a chemical compound belonging to the class of quinoline derivatives. It exhibits diverse biological activities and has gained significant attention in various fields of research. The compound has a molecular formula of C16H12ClNO2 and a molecular weight of 285.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander condensation, which involves the reaction of o-aminobenzophenones with diethylmalonate under basic conditions to form ethyl-2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Investigated for its potential antibacterial and antimalarial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell walls, and interfere with DNA replication. These actions contribute to its antibacterial and antimalarial effects.

Comparison with Similar Compounds

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but differs in the position of the chlorine atom.

    Ethyl 4-bromoquinoline-3-carboxylate: Similar in structure but contains a bromine atom instead of chlorine.

    Ethyl 4-fluoroquinoline-3-carboxylate: Similar in structure but contains a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 4-chlorobenzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVDIUPLVZVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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